2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one
Overview
Description
2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one is a heterocyclic compound that belongs to the class of fused bicyclic N-heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one typically involves the use of organometallic intermediates. One common method includes the regioselective metalation of 6-chloroimidazo[1,2-a]pyrazine using bases such as TMP2Zn·2MgCl2·2LiCl.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar organometallic intermediates and regioselective functionalization techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: Commonly involves the replacement of the chlorine atom with other nucleophiles.
Electrophilic Addition: Addition of electrophiles to the nitrogen atoms in the heterocyclic ring.
Metalation: Regioselective metalation using organometallic reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide.
Electrophilic Addition: Reagents like bromine or iodine.
Metalation: Bases such as TMP2Zn·2MgCl2·2LiCl.
Major Products: The major products formed from these reactions include various polysubstituted derivatives of the original compound, which can be further functionalized for specific applications .
Scientific Research Applications
2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a scaffold for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of kinase inhibitors and other therapeutic compounds.
Industry: Utilized in the development of agrochemicals and other industrial applications
Mechanism of Action
The mechanism of action of 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been studied as a kinase inhibitor, where it binds to the active site of kinases, thereby inhibiting their activity. This interaction can lead to the modulation of various signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Imidazo[1,2-a]pyrazines: These compounds share a similar fused bicyclic structure and are also used in pharmaceutical research.
Pyrazolo[1,5-a]pyrimidines: Another class of fused N-heterocycles with applications in medicinal chemistry
Uniqueness: 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one is unique due to its specific substitution pattern and the presence of a chlorine atom, which allows for further functionalization and derivatization. This makes it a versatile scaffold for the development of new bioactive molecules and industrial applications .
Properties
IUPAC Name |
12-chloro-2,4,8,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaen-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN4O/c10-7-2-1-5-8(13-7)14-4-11-3-6(14)9(15)12-5/h1-4H,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVDCRJSULXUPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC(=O)C3=CN=CN32)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573762 | |
Record name | 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80573762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
240815-52-5 | |
Record name | 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80573762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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